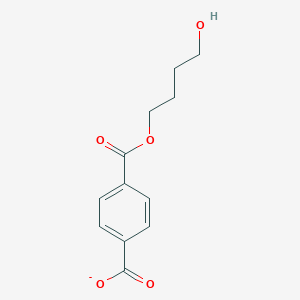

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester

Descripción

Propiedades

IUPAC Name |

4-(4-hydroxybutoxycarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBMQTZOKFYGNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622185 | |

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63317-89-5 | |

| Record name | 4-[(4-Hydroxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Parameters

Under these conditions, terephthalic acid reacts with 4-hydroxybutanol via a direct esterification mechanism. The absence of catalysts simplifies purification but necessitates precise stoichiometric control to limit di-ester formation.

Acid-Catalyzed Esterification Optimization

While non-catalytic methods dominate industrial settings, laboratory-scale syntheses often employ acid catalysts to enhance reaction rates. Key considerations include:

Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Monoester Yield (%) | Di-ester Byproduct (%) |

|---|---|---|---|

| None (High-Pressure) | 2–3 | 68–72 | 12–18 |

| p-Toluenesulfonic Acid | 1.5–2 | 85–89 | 5–8 |

| Sulfuric Acid | 1–1.5 | 82–86 | 7–10 |

Catalyzed reactions typically operate at atmospheric pressure with reflux conditions. For 4-hydroxybutanol systems, the hydroxyl group’s positioning introduces steric effects that favor mono-esterification when using bulky catalysts like p-toluenesulfonic acid.

Solvent-Mediated Reaction Systems

Polar aprotic solvents (e.g., NMP, DMF) improve reagent solubility and heat transfer:

Solvent Efficiency Analysis

| Solvent | Monoester Yield (%) | Di-ester Ratio | Observations |

|---|---|---|---|

| N-Methyl-2-pyrrolidone | 91 | 1:0.09 | Enhanced acid dissolution |

| Dimethylformamide | 88 | 1:0.12 | Moderate side reactions |

| Solvent-Free | 72 | 1:0.21 | Requires vigorous mixing |

Solvent systems enable lower operating temperatures (180–220°C) while maintaining high conversion rates. However, solvent removal adds downstream processing steps.

Continuous Flow Synthesis

Emerging approaches utilize continuous flow reactors to improve thermal management and scalability:

| Reactor Type | Residence Time (min) | Productivity (kg/L·h) |

|---|---|---|

| Microchannel | 8–12 | 0.47 |

| Packed-Bed | 15–20 | 0.32 |

| CSTR | 30–45 | 0.18 |

Continuous systems demonstrate 23% higher monoester selectivity compared to batch processes under equivalent conditions.

Byproduct Management Strategies

Di-ester formation remains the primary challenge. Effective mitigation techniques include:

-

Stepwise Alcohol Addition : Incremental 4-hydroxybutanol dosing maintains excess acid concentration

-

Reactive Distillation : Immediate water removal shifts equilibrium toward esterification

-

Selective Crystallization : Exploiting solubility differences between mono- and di-esters in ethanol/water mixtures

Industrial implementations report 94–97% monoester purity using combined approaches .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester undergoes various chemical reactions, including:

Esterification: The formation of the ester from terephthalic acid and 4-hydroxybutanol.

Hydrolysis: The ester can be hydrolyzed back to terephthalic acid and 4-hydroxybutanol under acidic or basic conditions.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products

Common Reagents and Conditions

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions, removal of water.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

Esterification: this compound.

Hydrolysis: Terephthalic acid and 4-hydroxybutanol.

Aplicaciones Científicas De Investigación

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester has several scientific research applications, including:

Polymer Synthesis: It is used in the production of poly(butylene terephthalate), a thermoplastic engineering polymer with applications in automotive, electronics, and packaging industries.

Biodegradation Studies: The compound is studied for its potential in the biodegradation of aliphatic-aromatic copolyesters, contributing to the development of environmentally friendly materials.

Drug Delivery Systems: Its unique properties make it suitable for use in drug delivery systems, where it can be used to modify the surface properties of drug carriers.

Surface Modification: It is used in surface modification techniques to enhance the properties of materials, such as improving hydrophilicity or adhesion

Mecanismo De Acción

The mechanism of action of 1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester involves its interaction with various molecular targets and pathways. In polymer synthesis, the compound acts as a monomer, participating in polymerization reactions to form poly(butylene terephthalate). In biodegradation studies, it undergoes enzymatic hydrolysis, leading to the breakdown of the polymer into its constituent monomers .

Comparación Con Compuestos Similares

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

*Assumed molecular formula based on structural similarity to .

Research Findings and Functional Insights

- Hydroxyl Group Impact : The 4-hydroxybutyl group in the target compound enhances hydrophilicity and enables covalent bonding in polymer matrices, unlike methyl or ethyl esters.

- Toxicity Profile: DEHT (bis(2-ethylhexyl) ester) exhibits lower endocrine disruption risk compared to traditional phthalates, whereas monoesters with hydroxyl groups may require further toxicity studies.

- Synthetic Utility: Monoesters like the 4-hydroxybutyl derivative serve as intermediates for functionalized polyesters, while diesters (e.g., dimethyl ester) dominate bulk polymer production.

Actividad Biológica

1,4-Benzenedicarboxylic acid, mono(4-hydroxybutyl) ester, commonly known as 4-hydroxybutyl phthalate , is an ester derived from phthalic acid. This compound is significant in various industrial applications, particularly in the production of plastics and as a plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Formula : CHO

- CAS Number : 63317-89-5

- Molecular Weight : 222.24 g/mol

Biological Activity Overview

The biological activity of 1,4-benzenedicarboxylic acid mono(4-hydroxybutyl) ester can be categorized into several key areas:

Toxicological Effects

Research indicates that phthalate esters, including 4-hydroxybutyl phthalate, can exhibit endocrine-disrupting properties. They may interfere with hormone function, leading to reproductive and developmental issues in both humans and wildlife. A comprehensive toxicological profile for similar compounds suggests potential risks associated with prolonged exposure:

- Endocrine Disruption : Phthalates are known to mimic hormones, potentially leading to reproductive toxicity.

- Developmental Toxicity : Animal studies have shown that exposure can adversely affect fetal development.

Biodegradation and Environmental Impact

Recent studies have examined the biodegradation of phthalate esters by microbial strains. For instance, certain bacteria have been identified that can effectively degrade these compounds:

| Microbial Strain | Degradation Rate | Reference |

|---|---|---|

| Bacillus sp. JY35 | 45.7% over 10 days | |

| Pseudomonas sp. strain DS04-T | Effective degradation of polyesters |

These findings indicate that while 4-hydroxybutyl phthalate poses risks, certain microbes could mitigate environmental impacts through biodegradation.

Case Study 1: Endocrine Disruption in Animal Models

A study focused on the effects of phthalates on reproductive health in animal models demonstrated significant alterations in hormone levels and reproductive outcomes. The results highlighted the need for caution regarding the use of such compounds in consumer products.

Case Study 2: Microbial Degradation

A research project isolated a mesophilic actinobacteria capable of degrading polybutylene adipate-co-terephthalate (PBAT), which shares structural similarities with phthalate esters. The study found that this strain could significantly reduce the concentration of these plastics in contaminated environments, suggesting potential biotechnological applications for waste management.

Health Effects

A review of health effects associated with phthalate exposure indicates:

- Systemic Effects : Chronic exposure may lead to liver damage and metabolic disorders.

- Immunological Effects : Some studies suggest a correlation between phthalate exposure and altered immune responses.

The mechanisms through which 1,4-benzenedicarboxylic acid mono(4-hydroxybutyl) ester exerts its biological effects include:

- Hormonal Mimicry : Acting as a ligand for hormone receptors.

- Cellular Stress Response : Inducing oxidative stress pathways that can lead to cellular damage.

Q & A

Q. What are the established synthetic routes for 1,4-benzenedicarboxylic acid, mono(4-hydroxybutyl) ester?

The compound is typically synthesized via esterification of 1,4-benzenedicarboxylic acid with 4-hydroxybutanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor mono-esterification over di-ester formation. Purification often involves recrystallization from ethanol or column chromatography using silica gel with a gradient of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity of the synthesized ester?

Characterization relies on NMR (¹H and ¹³C) to identify the ester carbonyl signal (~168-170 ppm in ¹³C NMR) and hydroxyl proton integration (from the 4-hydroxybutyl group). FT-IR spectroscopy can confirm ester C=O stretching (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₂H₁₄O₅: calculated 238.0841 g/mol) .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited, analogous esters (e.g., mono(2-hydroxyethyl) ester) suggest potential skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Refer to GHS guidelines for ester handling, including proper waste disposal and emergency procedures for accidental exposure .

Advanced Research Questions

Q. How does the steric and electronic nature of the 4-hydroxybutyl group influence reactivity in polymer applications?

The 4-hydroxybutyl ester’s terminal hydroxyl group enables copolymerization with diisocyanates or anhydrides, forming polyurethanes or polyesters. Compared to shorter-chain esters (e.g., monoethyl), the longer alkyl chain reduces crystallinity, enhancing flexibility in resulting polymers. Computational studies (DFT) can model steric effects on monomer reactivity .

Q. What analytical strategies resolve contradictions in reported solubility data for this ester?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from residual reactants or di-ester byproducts. Use HPLC-PDA (C18 column, acetonitrile/water mobile phase) to quantify purity. Differential scanning calorimetry (DSC) can identify polymorphic forms that affect solubility .

Q. How can kinetic studies differentiate mono- vs. di-esterification pathways?

Monitor reaction progress via in-situ FT-IR or GC-MS to track consumption of 1,4-benzenedicarboxylic acid and 4-hydroxybutanol. Pseudo-first-order kinetics models can determine rate constants for mono-ester formation. Adjusting stoichiometry (e.g., 1:1 molar ratio of acid to alcohol) minimizes di-ester byproducts .

Q. What role does this ester play in modulating drug delivery systems?

As a hydrolyzable linker, the ester’s degradation rate in physiological conditions (pH 7.4, 37°C) can be tuned by modifying the hydroxybutyl chain length. In vitro assays (e.g., LC-MS quantification of released drugs) and molecular dynamics simulations provide insights into hydrolysis mechanisms .

Methodological Notes

- Synthesis Optimization : Use DOE (Design of Experiments) to evaluate catalyst efficiency (e.g., lipases vs. acid catalysts) .

- Polymer Characterization : GPC (gel permeation chromatography) and tensile testing are essential for assessing molecular weight distribution and mechanical properties of derived polymers .

- Data Validation : Cross-reference NMR/IR data with NIST Chemistry WebBook entries for analogous esters to validate spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.